molecular formula C21H16ClN3O3 B11053354 6-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11053354
M. Wt: 393.8 g/mol
InChI Key: JHLPBFOWDHHRBC-UHFFFAOYSA-N
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Description

6-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, an imidazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated aromatic compound.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro substituent.

Major Products

    Oxidation: N-oxide derivatives of the imidazole ring.

    Reduction: Alcohol derivatives of the chromene core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the chromene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-{4-[6-(1H-imidazol-2-yl)-1H-indol-2-yl]phenyl}-1,3,5-triazine-2,4-diamine: Shares the imidazole ring and chloro substituent but has a different core structure.

    1,3,5-triazine-2,4-diamine derivatives: Similar in having multiple nitrogen atoms and potential biological activities.

Uniqueness

6-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, an imidazole ring, and a carboxamide group

Properties

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

IUPAC Name

6-chloro-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H16ClN3O3/c1-13(14-2-5-17(6-3-14)25-9-8-23-12-25)24-20(26)18-11-15-10-16(22)4-7-19(15)28-21(18)27/h2-13H,1H3,(H,24,26)

InChI Key

JHLPBFOWDHHRBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

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